(Tbubrettphos PD(allyl))otf (Tbubrettphos PD(allyl))otf
Brand Name: Vulcanchem
CAS No.:
VCID: VC18627680
InChI: InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;;
SMILES:
Molecular Formula: C36H56F3O5PPdS
Molecular Weight: 795.3 g/mol

(Tbubrettphos PD(allyl))otf

CAS No.:

Cat. No.: VC18627680

Molecular Formula: C36H56F3O5PPdS

Molecular Weight: 795.3 g/mol

* For research use only. Not for human or veterinary use.

(Tbubrettphos PD(allyl))otf -

Molecular Formula C36H56F3O5PPdS
Molecular Weight 795.3 g/mol
IUPAC Name (E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate
Standard InChI InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;;
Standard InChI Key NAEVIOVMTRDFDW-NXZCPFRHSA-M
Isomeric SMILES C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Canonical SMILES CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Chemical Identity and Structural Features

Composition and Nomenclature

The compound [Pd(allyl)(tBuBrettPhos)]OTf consists of a palladium(II) center coordinated to:

  • A π-allyl group (C₃H₅) in a η³-binding mode.

  • The tBuBrettPhos ligand, a biphenylphosphine derivative with di-tert-butyl substituents on the phosphine-containing aryl ring and a 3,5-dimethylphenyl group on the distal ring .

  • A triflate anion (CF₃SO₃⁻) as the counterion.

The triflate group enhances solubility in polar organic solvents (e.g., THF, toluene) and stabilizes the cationic palladium center .

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals key structural parameters :

  • Pd–P bond length: 2.30 Å, indicative of strong Pd–phosphine interaction.

  • Pd–C(allyl) distances: 2.19–2.26 Å, consistent with η³-coordination.

  • Ligand cone angle: ~212°, attributed to the bulky tert-butyl groups .

The steric bulk of tBuBrettPhos prevents dimerization of palladium intermediates, a common deactivation pathway in cross-coupling catalysis .

Synthesis and Characterization

Preparation Methodology

The complex is synthesized via a two-step protocol :

  • Halide abstraction: [Pd(allyl)Cl]₂ is treated with AgOTf (2.2 equiv) in THF at 25°C for 30 min, generating [Pd(allyl)(THF)]OTf.

  • Ligand addition: tBuBrettPhos (1.0 equiv) is introduced, yielding [Pd(allyl)(tBuBrettPhos)]OTf as a moisture-stable, crystalline solid (84–99% yield) .

Key advantages over alternative routes:

  • Avoids isolation of unstable intermediates like [Pd(MeCN)₂(allyl)]OTf .

  • Compatible with air-sensitive ligands due to the stability of the final product .

Spectroscopic Properties

  • ³¹P NMR: δ 22.1 ppm (singlet), confirming monodentate phosphine coordination .

  • ¹H NMR: Allyl protons appear as a multiplet at δ 4.85–5.15 ppm, with coupling constants (Jₐₗₗyₗ–H = 6.8 Hz) characteristic of η³-binding .

Catalytic Performance in Cross-Coupling Reactions

Buchwald-Hartwig Amination

[Pd(allyl)(tBuBrettPhos)]OTf enables the coupling of aryl chlorides with secondary amines at low catalyst loadings (1–2 mol%) . Representative data for the arylation of morpholine with 4-chlorotoluene :

SubstrateTemp (°C)Time (h)Yield (%)
4-Chlorotoluene80298
2-Chloronaphthalene100492

Mechanistic insight: The triflate counterion accelerates oxidative addition by increasing the electrophilicity of the Pd center .

Suzuki-Miyaura Coupling

The catalyst facilitates couplings of heteroaryl chlorides with arylboronic acids in aqueous THF :

Heteroaryl ChlorideBoronic AcidYield (%)
2-ChloropyridinePhB(OH)₂95
3-Chloroquinoline4-MeOC₆H₄B(OH)₂89

Notable feature: Tolerance to protic solvents (e.g., H₂O) without ligand decomposition .

Ketone α-Arylation

The complex outperforms palladacycle precatalysts in the α-arylation of acetophenone with aryl chlorides :

Aryl ChlorideConversion (%) (1 h)
4-Chloroanisole98
2-Chlorotoluene94

Key advantage: No requirement for carbazole additives to suppress undesired β-hydride elimination .

Comparative Analysis with Related Precatalysts

Activity vs. Neutral Analogues

Cationic [Pd(allyl)(tBuBrettPhos)]OTf demonstrates superior reactivity compared to its chloride counterpart ([Pd(allyl)(tBuBrettPhos)]Cl) :

PrecatalystOxidative Addition Yield (%)
[Pd(allyl)(tBuBrettPhos)]Cl74
[Pd(allyl)(tBuBrettPhos)]OTf95

The triflate's lability facilitates faster generation of the active Pd(0) species .

Ligand Steric Effects

Catalysts with larger ligands exhibit reduced dimerization tendencies :

LigandCone Angle (°)Dimerization (%)
SPhos17044
tBuBrettPhos2120

The bulky tert-butyl groups in tBuBrettPhos prevent formation of μ-allyl-bridged Pd(I) dimers, a common deactivation pathway .

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